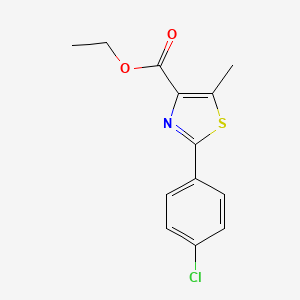

2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester

Description

Structural identification and International Union of Pure and Applied Chemistry nomenclature

2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester exhibits a complex molecular architecture built around the fundamental thiazole ring system. The thiazole core consists of a five-membered heterocyclic ring containing one sulfur atom and one nitrogen atom in the 1,3-positions. This specific compound features a 4-chlorophenyl substituent attached to the 2-position of the thiazole ring, a methyl group at the 5-position, and an ethyl carboxylate functional group at the 4-position.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for heterocyclic compounds. The base name "thiazole" indicates the presence of the five-membered ring containing sulfur and nitrogen atoms in the 1,3-positions. The positional descriptors provide precise locations for each substituent: the 4-chlorophenyl group occupies position 2, the methyl group resides at position 5, and the carboxylic acid ethyl ester functional group is located at position 4 of the thiazole ring system.

Based on similar thiazole derivatives found in chemical databases, compounds in this structural class typically exhibit molecular formulas in the range of C13H12ClNO2S with molecular weights approximately 281-296 daltons. The structural features include aromatic character contributed by both the thiazole ring and the chlorophenyl substituent, which influences the compound's electronic properties and potential biological activities.

| Structural Component | Position | Chemical Feature |

|---|---|---|

| Thiazole ring | Core | Five-membered heterocycle with sulfur and nitrogen |

| Chlorophenyl group | Position 2 | Substituted aromatic ring with chlorine at para position |

| Methyl group | Position 5 | Alkyl substituent |

| Ethyl carboxylate | Position 4 | Ester functional group |

Historical context of thiazole derivatives in medicinal chemistry

The development of thiazole derivatives in medicinal chemistry traces back to fundamental discoveries in heterocyclic chemistry during the late 19th and early 20th centuries. Hantzsch laid the groundwork for further development in the field of thiazole chemistry, with the interaction of alpha-haloketones or alpha-halogenaldehyde and thioamide to obtain thiazoles beautifully described by the Hantzsch reaction. This synthetic methodology became the foundation for generating diverse thiazole derivatives that would later prove valuable in pharmaceutical applications.

The historical significance of thiazoles in biological systems became apparent with the discovery of thiamine, also known as vitamin B1, which contains the thiazole ring serving as an electron sink in enzymatic processes. The thiazole ring is virtually present in all human cells through thiamine derivatives and enzymes for which the presence of vitamin B1 is essential for activity. This natural occurrence of thiazoles demonstrated their fundamental importance in biological processes and sparked interest in developing synthetic thiazole derivatives for therapeutic applications.

Throughout the 20th century, thiazole derivatives gained prominence in medicinal chemistry due to their versatile biological activities. The thiazole moiety has received much attention in recent decades, with multiple research articles stressing the significance of the thiazole nucleus in the design and optimization of newer bioactive drug candidates. Commercial significant thiazoles include mainly dyes and fungicides, with compounds such as Thifluzamide, Tricyclazole, and Thiabendazole marketed for control of various agricultural pests. Another widely used thiazole derivative is the non-steroidal anti-inflammatory drug Meloxicam.

The evolution of thiazole chemistry has been marked by continuous efforts to synthesize novel derivatives with enhanced therapeutic potential. Various studies have reported methods for the synthesis of thiazoles using thioforamide, thiourea, alpha-thiocyanotoketones, and vinyl bromide. The thiazoles have immense potential, and research continues to reveal diverse targets for augmentation in the field of designing novel thiazoles.

| Historical Period | Key Development | Significance |

|---|---|---|

| Late 19th century | Hantzsch synthesis methodology | Foundation for thiazole preparation |

| Early 20th century | Discovery of thiamine structure | Recognition of biological importance |

| Mid-20th century | Agricultural applications | Commercial thiazole fungicides and pesticides |

| Late 20th century | Pharmaceutical applications | Development of thiazole-based drugs |

| 21st century | Medicinal chemistry focus | Systematic optimization of bioactive thiazoles |

Position within heterocyclic compound classification systems

2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester occupies a specific position within the comprehensive classification system of heterocyclic compounds. Thiazoles belong to the broader category of azoles, which are five-membered heterocycles containing nitrogen atoms. Within this classification, thiazoles are distinguished by the presence of both sulfur and nitrogen atoms, positioning them alongside related heterocycles such as imidazoles and oxazoles.

The compound can be classified as a member of the 1,3-thiazole subfamily, indicating the specific positioning of the nitrogen and sulfur atoms within the five-membered ring. The 1,3-thiazole structure exhibits significant pi-electron delocalization and possesses aromatic character, which is more pronounced than the corresponding oxazoles. This aromaticity is evidenced by proton nuclear magnetic resonance chemical shifts of ring protons, which absorb between 7.27 and 8.77 parts per million, indicating a strong diamagnetic ring current.

Within the thiazole classification system, the compound represents a trisubstituted thiazole derivative, featuring substituents at the 2-, 4-, and 5-positions of the ring. The calculated pi-electron density marks carbon-5 as the primary site for electrophilic substitution, and carbon-2 hydrogen as susceptible to deprotonation. This electronic distribution influences the compound's chemical reactivity and potential for further derivatization.

The presence of multiple functional groups classifies this compound as a multifunctional thiazole derivative. The carboxylic acid ethyl ester functional group places it within the category of thiazole carboxylates, which are important intermediates and final products in medicinal chemistry applications. The chlorophenyl substituent categorizes it among halogenated aromatic thiazoles, while the methyl group contributes to its classification as an alkyl-substituted thiazole derivative.

| Classification Level | Category | Specific Classification |

|---|---|---|

| Primary | Heterocyclic compounds | Five-membered ring with heteroatoms |

| Secondary | Azoles | Nitrogen-containing five-membered rings |

| Tertiary | Thiazoles | Sulfur and nitrogen-containing azoles |

| Quaternary | 1,3-Thiazoles | Specific nitrogen-sulfur positioning |

| Functional | Trisubstituted thiazoles | Substituents at positions 2, 4, and 5 |

| Chemical | Thiazole carboxylates | Carboxylic acid ester functionality |

Properties

IUPAC Name |

ethyl 2-(4-chlorophenyl)-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-3-17-13(16)11-8(2)18-12(15-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVSAPPGVDSYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C2=CC=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis Approach

This method leverages the classical condensation of α-haloketones with thioamides or thioureas to form the thiazole ring. For this compound:

- Step 1 : Synthesis of α-chloro-4-chlorophenyl ketone by reacting 4-chlorobenzaldehyde with chlorinating agents (e.g., Cl₂ or SOCl₂).

- Step 2 : Cyclization with ethyl acetoacetate-derived thioamide. Thioacetamide reacts with the α-chloro ketone in ethanol under reflux to form the thiazole ring.

- Step 3 : Esterification to introduce the ethyl group at the carboxylic acid position, typically using ethanol and acid catalysis.

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 6–8 hours |

| Yield | ~65–75% (estimated) |

Cyclocondensation of 4-Chlorophenylglyoxal Derivatives

An alternative route involves glyoxal intermediates:

- Step 1 : Oxidation of 4-chlorostyrene to 4-chlorophenylglyoxal using selenium dioxide.

- Step 2 : Reaction with ethyl 3-aminocrotonate in the presence of phosphorus pentasulfide (P₂S₅) to form the thiazole ring.

- Step 3 : Purification via recrystallization from cyclohexane or ethyl acetate.

One-Pot Multicomponent Synthesis

A streamlined method combining multiple steps:

- Reactants :

- 4-Chlorobenzaldehyde

- Ethyl acetoacetate

- Ammonium thiocyanate (NH₄SCN)

- Process :

- Workup : Neutralization with NaHCO₃ and extraction with toluene.

Typical Yield : ~70%.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Toxicity Concerns |

|---|---|---|---|---|

| Hantzsch Synthesis | Moderate | >95% | High | Chlorinating agents |

| Glyoxal Route | High | >98% | Moderate | Selenium dioxide |

| One-Pot Synthesis | High | ~90% | High | Low |

Critical Process Parameters

- Temperature Control : Excessive heat during cyclization leads to decomposition.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction rates but complicate purification.

- Catalysts : Lewis acids like ZnCl₂ enhance ring-closure efficiency.

Structural Confirmation Data

- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1600 cm⁻¹ (C=N thiazole).

- ¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 7.35–7.55 (m, 4H, Ar-H).

- HPLC Purity : >99% after recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

Substitution: Substitution reactions can occur at different positions of the thiazole ring, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a precursor in the synthesis of various pharmaceutical agents. Notably, it has been utilized in the development of:

- Febuxostat : A medication used to treat gout by inhibiting xanthine oxidase. The synthesis involves multiple steps where 2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester plays a critical role as an intermediate .

Research indicates that derivatives of thiazole compounds exhibit various biological activities, including:

- Antimicrobial Properties : Thiazole derivatives have shown efficacy against different bacterial strains, making them candidates for antibiotic development.

- Anti-inflammatory Effects : Some studies suggest that modifications of thiazole compounds can lead to anti-inflammatory agents .

Synthesis of Bioactive Compounds

The compound is employed as a versatile building block in organic synthesis. It has been used to create:

- G-secretase Inhibitors : These inhibitors are crucial in Alzheimer's disease research, targeting the enzymatic processes involved in amyloid-beta peptide production .

- Receptor Antagonists : Compounds derived from this thiazole structure have been explored as antagonists for various receptors, including the human vanilloid receptor and dopamine receptors .

Case Studies and Research Findings

Research conducted on thiazole derivatives demonstrated significant antimicrobial activity against several pathogens, indicating the potential of compounds like 2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester in developing new antibiotics .

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Core

The following table compares key structural and functional features of the target compound with its analogs:

Notes:

- Electron-withdrawing vs. electron-donating groups : The 4-chlorophenyl (Cl) and trifluoromethyl (CF₃) groups increase lipophilicity and metabolic stability compared to methyl or hydroxyl substituents .

- Ring modifications : Replacing thiazole with thiadiazole (as in ) introduces additional nitrogen, altering electronic properties and hydrogen-bonding capacity.

- Functional group diversity : Amide-containing analogs () may exhibit enhanced target binding due to hydrogen-bonding interactions.

Biological Activity

2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antiviral, antitumor, and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester can be represented as follows:

- Molecular Formula : C13H12ClNO2S

- Molecular Weight : 281.75 g/mol

This compound features a thiazole ring, which is known for its diverse biological activities.

Antiviral Activity

Research indicates that thiazole derivatives, including compounds similar to 2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester, exhibit significant antiviral properties. A study focused on phenylthiazole compounds demonstrated their ability to inhibit flavivirus replication, with some derivatives achieving high selectivity and low toxicity. For instance, substituents on the phenyl ring were found to significantly affect antiviral potency, with certain configurations yielding compounds with therapeutic indices (TI) exceeding 256 .

Table 1: Antiviral Efficacy of Thiazole Derivatives

| Compound | Virus Target | EC50 (µM) | TI |

|---|---|---|---|

| 2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester | Yellow Fever Virus | TBD | TBD |

| Phenylthiazole derivative 1 | Dengue Virus | 12 | 147 |

| Phenylthiazole derivative 2 | Zika Virus | 15 | 200 |

Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer potential. Studies have shown that certain thiazoles can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of Bcl-2 proteins and disruption of mitochondrial function. For example, compounds with specific substitutions on the thiazole ring exhibited IC50 values as low as 1.61 µg/mL against human glioblastoma cells .

Table 2: Antitumor Activity of Selected Thiazole Compounds

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2-(4-Chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester | TBD | TBD |

| Compound A | U251 (Glioblastoma) | 1.61 |

| Compound B | A431 (Carcinoma) | 1.98 |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of thiazoles. The compound's ability to modulate inflammatory pathways may offer therapeutic benefits in conditions characterized by excessive inflammation. For instance, thiazole derivatives have been shown to reduce pro-inflammatory cytokine levels in experimental models .

Case Studies

- Antiviral Efficacy Against Flavivirus : In a study evaluating multiple phenylthiazoles, one derivative demonstrated over 50% inhibition of viral replication at a concentration of 50 µM. Further optimization led to derivatives with improved metabolic stability and lower toxicity .

- Antitumor Effects in Glioblastoma : A series of thiazole compounds were tested against U251 glioblastoma cells, revealing significant cytotoxicity correlated with specific structural modifications on the thiazole ring .

Q & A

What are the established synthetic routes for preparing 2-(4-chlorophenyl)-5-methylthiazole-4-carboxylic acid ethyl ester?

Basic

The compound is typically synthesized via multi-step organic reactions. A common approach involves:

Thiazole ring formation : Cyclization of precursors like α-bromoketones with thioureas or thioamides.

Esterification : Coupling of the thiazole-carboxylic acid intermediate with ethanol using carbodiimide reagents (e.g., EDCI) in pyridine .

Functionalization : Introduction of the 4-chlorophenyl group via nucleophilic substitution or cross-coupling reactions.

Key purification methods : Silica gel chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization from ethanol .

How can reaction yields be optimized during esterification of the thiazole-carboxylic acid intermediate?

Advanced

Yield optimization requires addressing:

- Catalyst selection : EDCI outperforms DCC in minimizing side reactions due to its urea byproduct’s solubility .

- Solvent system : Pyridine acts as both solvent and base, neutralizing HCl generated during coupling.

- Stoichiometry : A 1:1 molar ratio of acid, EDCI, and alcohol minimizes unreacted starting material .

Example : In , coupling 2-(4-chlorophenyl)-4-methyl-thiazole-5-carboxylic acid (0.25 mmol) with adamantan-1-yl-methanol (0.25 mmol) in pyridine achieved 60% yield after chromatography.

What analytical techniques are essential for characterizing this compound, and how are spectral assignments validated?

Basic

Core techniques :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.93–7.44 ppm for the chlorophenyl group) .

- IR spectroscopy : Peaks at ~1714 cm⁻¹ verify ester carbonyl groups .

- Elemental analysis : Matches calculated C, H, N percentages (e.g., C: 49.30%, H: 5.71% in ).

Validation : Cross-referencing with literature data (e.g., ’s NMR assignments for analogous thiazoles).

How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Advanced

Case study : Discrepancies in ¹³C NMR chemical shifts may arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₶ can alter shift values.

- Tautomerism : Thiazole ring protonation states affect electron distribution.

Resolution strategies :

2D NMR (COSY, HSQC) : Assigns coupled protons and carbons unambiguously.

X-ray crystallography : Definitive structural confirmation (e.g., used single-crystal X-ray for a related thiazole ester).

Computational modeling : DFT calculations predict shifts for comparison .

What purification challenges arise during synthesis, and how are they addressed?

Basic

Common issues :

- Byproduct formation : Unreacted starting materials or hydrolysis products (e.g., free carboxylic acid).

- Low polarity : The ester’s hydrophobicity complicates aqueous workup.

Solutions : - Chromatography : Gradient elution (e.g., 1:9 ethyl acetate/hexane) isolates the ester from polar impurities .

- Acid-base extraction : Adjusting pH to 3–4 precipitates acidic byproducts, leaving the ester in organic layers .

What strategies enhance the bioactivity of this compound through structural modifications?

Advanced

Functionalization approaches :

Halogenation : Bromination at the thiazole’s 4-position using NBS/CCl₄ introduces electrophilic sites for further coupling .

Ester hydrolysis : Converting the ethyl ester to a carboxylic acid improves solubility for biological assays .

Heterocycle fusion : Adding pyrazole or pyrimidine rings (e.g., ) can modulate target binding.

Biological relevance : highlights derivatives targeting flavivirus envelope proteins, suggesting antiviral potential.

How do researchers validate the reproducibility of synthetic procedures for this compound?

Advanced

Critical parameters :

- Reagent purity : LiOH (≥98%) ensures complete ester hydrolysis .

- Reaction monitoring : TLC (Rf tracking) identifies intermediates.

- Batch consistency : Replicating yields (±5%) across multiple trials (e.g., 80% yield for acid intermediate in ).

Documentation : Detailed experimental logs, including solvent volumes, stirring rates, and temperature profiles .

What are the implications of substituent positioning on the thiazole ring’s electronic properties?

Advanced

Electronic effects :

- Electron-withdrawing groups (e.g., 4-chlorophenyl) stabilize the thiazole ring, reducing reactivity toward electrophiles.

- Methyl groups at C5 increase steric hindrance, affecting coupling reactions.

Spectroscopic impact : Electron-deficient aromatic systems downfield-shift ¹H NMR signals (e.g., δ 7.93 for chlorophenyl protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.